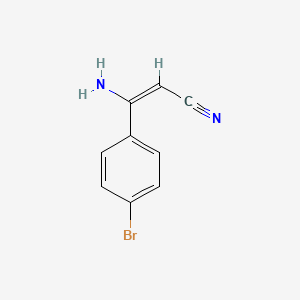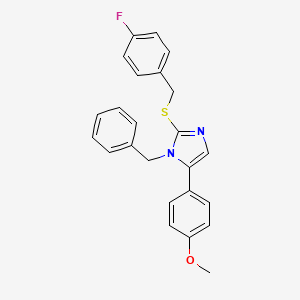
(2E)-3-氨基-3-(4-溴苯基)丙-2-烯腈
描述
(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile: is an organic compound that belongs to the class of nitriles It features a bromophenyl group attached to an amino-substituted prop-2-enenitrile moiety
科学研究应用
Chemistry: In chemistry, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized organic molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.
Medicine: In medicinal chemistry, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is explored for its potential as a pharmacophore in drug design. It may be used in the synthesis of compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the development of polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amination step. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Ammonium acetate or piperidine
Industrial Production Methods: On an industrial scale, the production of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, potassium permanganate
- Reduction: Lithium aluminum hydride, sodium borohydride
- Substitution: Sodium hydroxide, alkoxides, amines
Major Products Formed:
- Oxidation: Corresponding oxides or hydroxylated derivatives
- Reduction: Amines or alcohols
- Substitution: Substituted phenyl derivatives
作用机制
The mechanism of action of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
相似化合物的比较
- (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
- (2E)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
- (2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile
Comparison: Compared to its analogs, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.
属性
IUPAC Name |
(E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJAZMPXGPTEA-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C#N)/N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)


![N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2356037.png)


![2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2356041.png)



![(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one](/img/structure/B2356050.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2356051.png)
![N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2356052.png)

